3,6-Difluoro-5-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-5-iodopyridin-2-amine is a fluorinated pyridine derivative Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced using fluorinating agents like potassium fluoride (KF) in a solvent such as dimethylformamide (DMF) at elevated temperatures . The iodination can be achieved using iodine or potassium iodate in the presence of acids like sulfuric acid and acetic acid .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-5-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The presence of fluorine and iodine atoms allows for selective oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3,6-Difluoro-5-iodopyridin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Difluoro-5-iodopyridin-2-amine involves its interaction with molecular targets through its fluorine and iodine atoms. The electron-withdrawing nature of fluorine enhances the compound’s binding affinity to specific enzymes or receptors, modulating their activity . The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-iodopyridin-2-amine: Similar in structure but with one less fluorine atom.
6-Fluoro-5-iodopyridin-2-amine: Another fluorinated pyridine derivative with a different substitution pattern.
Uniqueness
3,6-Difluoro-5-iodopyridin-2-amine is unique due to the presence of two fluorine atoms and one iodine atom on the pyridine ring. This specific substitution pattern enhances its reactivity and stability compared to other fluorinated pyridines . The combination of fluorine and iodine atoms provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2866322-09-8 |
---|---|
Molecular Formula |
C5H3F2IN2 |
Molecular Weight |
255.99 g/mol |
IUPAC Name |
3,6-difluoro-5-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3F2IN2/c6-2-1-3(8)4(7)10-5(2)9/h1H,(H2,9,10) |
InChI Key |
SSWXJMCZMHGTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.